molecular formula C11H13BrO2 B1430615 Ethyl 2-(3-bromo-2-methylphenyl)acetate CAS No. 1261862-72-9

Ethyl 2-(3-bromo-2-methylphenyl)acetate

Cat. No. B1430615
M. Wt: 257.12 g/mol
InChI Key: XNNADSVIJHLPHG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-methylphenyl)acetate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-bromo-2-methylphenyl)acetate is 1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(3-bromo-2-methylphenyl)acetate has a predicted boiling point of 305.4±27.0 °C and a predicted density of 1.344±0.06 g/cm3 . It should be stored at 2-8°C in a sealed, dry environment .

Scientific Research Applications

Application 1: Electrochemical Reduction

  • Summary of the Application : Ethyl 2-(2-(Bromomethyl)phenoxy)acetate is used in electrochemical reduction studies. The reduction process is examined using cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) at carbon cathodes in dimethylformamide (DMF) containing tetramethylammonium tetrafluoroborate (TMABF4) as the electrolyte .
  • Methods of Application : The substrate exhibits a single irreversible cathodic wave with a peak potential of –1.75 V vs SCE, which is characteristic for the reduction of organic halides in aprotic solvents . Bulk electrolyses of ethyl 2-(2-(bromomethyl)phenoxy)acetate were carried out in the absence and presence of oxygen .
  • Results or Outcomes : In the presence of oxygen, the reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate gave rise to the formation of ethyl benzofuran-2-carboxylate in a yield of more than 40%, in addition to a much smaller amount of ethyl 2,3-dihydro-1-benzofuran-2-carboxylate .

Application 2: Acetoacetic Ester Synthesis

  • Summary of the Application : Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones. This synthesis is called “acetoacetic ester synthesis of ketones” and it depends upon the following facts: The methylene protons (or ∝-hydrogens) of acetoacetic ester are fairly acidic, and Acetoacetic acid (a β-keto acid) decarboxylates readily .
  • Methods of Application : In the presence of a strong base such as sodium ethoxide in absolute alcohol, acetoacetic ester is converted into its salt, known as sodioacetoacetic ester. The carbanion thus produced is nucleophilic and attacks alkyl halide to form an alkylacetoacetic ester. If required, the alkylation can be repeated to produce a dialkylacetoacetic ester. These mono- or dialkylacetoacetic esters yield the corresponding acids on hydrolysis by dilute aqueous alkali (or by acid). These acids undergo decarboxylation to form ketones .
  • Results or Outcomes : The loss of CO2 occurs more readily than from malonic acid. Alkyl derivatives of acetoacetic ester when boiled with conc. KOH solution and acidified yields alkylacetic acid .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

ethyl 2-(3-bromo-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNADSVIJHLPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromo-2-methylphenyl)acetate

CAS RN

1261862-72-9
Record name ethyl 2-(3-bromo-2-methylphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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